molecular formula C18H17NO3 B051854 (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one CAS No. 144838-82-4

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Cat. No. B051854
CAS RN: 144838-82-4
M. Wt: 295.3 g/mol
InChI Key: AQFHLFHMTNGCPQ-MRXNPFEDSA-N
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Description

Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound you’re asking about has additional phenylacetyl and benzyl groups attached to the oxazolidinone ring. These groups can influence the compound’s physical and chemical properties, as well as its reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached phenylacetyl and benzyl groups. The exact spatial arrangement of these groups would depend on the specific stereochemistry at the 4R position of the oxazolidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis

Oxazolidin-2-ones, including “®-4-BENZYL-3-(2-PHENYLACETYL)OXAZOLIDIN-2-ONE”, play a significant role in the field of organic synthesis . They are used in the synthesis of various organic compounds, often serving as intermediates in complex reactions .

Drug Development

Oxazolidin-2-ones are also crucial in drug development . They are part of the core structure of several pharmaceuticals and their unique chemical properties make them valuable in the creation of new drugs .

Catalyst-free Synthesis

The compound can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .

Antifungal Activity

Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives were synthesized and screened for antifungal activity against four filamentous fungi as well as six yeast species of Candida spp . Some of these compounds showed excellent activity, better than that of standard antifungal drugs .

Synthesis of β-ketosulfones

A novel mild and eco-friendly synthetic protocol for obtaining β-ketosulfones from α-brominated carbonyls in an aqueous nanomicellar medium at room temperature has been described . This process uses oxazolidin-2-ones as intermediates .

Synthesis of l-homophenylalaninol

The compound has been used in the successful transformation of the aziridine alcohol into l-homophenylalaninol . This process involved the aziridine ring opening in the presence of phosgene to form the 4-(chloromethyl) oxazolidin-2-one .

properties

IUPAC Name

(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHLFHMTNGCPQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575450
Record name (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

CAS RN

144838-82-4
Record name (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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